molecular formula C17H17N3O3 B2375976 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034387-11-4

2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2375976
M. Wt: 311.341
InChI Key: MBZRYIORBNFTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with the molecular formula C17H17N3O31. It contains several functional groups, including an isoxazole ring, a pyridine ring, and a furan ring1.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and pyridine rings, and the attachment of the furan ring. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole, pyridine, and furan rings would likely contribute to its overall structure and properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The isoxazole, pyridine, and furan rings could potentially participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. However, without specific data, it’s difficult to provide a detailed analysis.


Scientific Research Applications

Cytotoxic Evaluation of Compounds

New compounds with structural similarities have been designed and synthesized, with their in vitro cytotoxicity evaluated against various cancer cell lines, including human breast cancer (MCF-7), prostate cancer (PC3), and others. These studies highlight the potential of such compounds in cancer therapy due to their cytotoxic activities towards certain cancer cell lines (Cinar, Unaleroglu, Ak, & Garipcan, 2017).

Antimicrobial and Antifungal Activities

Another direction of research involves the synthesis of derivatives that exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests the potential use of these compounds in combating microbial infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Antiprotozoal Agents

Compounds containing furan moieties have been investigated for their antiprotozoal properties, showing strong DNA affinities and promising in vitro and in vivo activities against trypanosomal and plasmodial infections. This underscores the potential for developing new antiprotozoal medications from these compounds (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

G-Quadruplex DNA Stabilization

Research into macrocyclic lactams, including those with furan and pyridine rings, has shown that certain derivatives can selectively stabilize G-quadruplex DNA. This stabilization is correlated with excellent cytotoxic activity, highlighting the potential for these compounds in cancer therapy and as tools for studying G-quadruplex functions (Blankson, Rzuczek, Bishop, Pilch, Liu, LaVoie, & Rice, 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed analysis.


Future Directions

The future research directions for this compound would depend on its potential applications and properties. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties and reactivity.


properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-15(12(2)23-20-11)7-17(21)19-9-13-3-4-16(18-8-13)14-5-6-22-10-14/h3-6,8,10H,7,9H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZRYIORBNFTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.